molecular formula C14H18Cl2N2O2 B086507 1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride CAS No. 14417-67-5

1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride

Cat. No.: B086507
CAS No.: 14417-67-5
M. Wt: 317.2 g/mol
InChI Key: BQHBBENFAJGTNJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-[Ethylenebis(oxymethylene)]dipyridinium dichloride can be synthesized through a reaction involving pyridine and ethylene glycol dichloride. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of 1,1’-[Ethylenebis(oxymethylene)]dipyridinium dichloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

1,1’-[Ethylenebis(oxymethylene)]dipyridinium dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the chemical structure of the compound, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms, while reduction can produce different reduced derivatives .

Scientific Research Applications

1,1’-[Ethylenebis(oxymethylene)]dipyridinium dichloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-[Ethylenebis(oxymethylene)]dipyridinium dichloride involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This antibacterial effect is primarily due to its cationic nature, which allows it to interact with the negatively charged components of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[Ethylenebis(oxymethylene)]dipyridinium bromide
  • 1,1’-[Ethylenebis(oxymethylene)]dipyridinium iodide

Uniqueness

1,1’-[Ethylenebis(oxymethylene)]dipyridinium dichloride is unique due to its specific chloride anion, which imparts distinct properties compared to its bromide and iodide counterparts. The chloride form is often preferred for its stability and solubility in water .

Properties

IUPAC Name

1-[2-(pyridin-1-ium-1-ylmethoxy)ethoxymethyl]pyridin-1-ium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.2ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;/h1-10H,11-14H2;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHBBENFAJGTNJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)COCCOC[N+]2=CC=CC=C2.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20889632
Record name Pyridinium, 1,1'-[1,2-ethanediylbis(oxymethylene)]bis-, chloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20889632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14417-67-5
Record name Pyridinium, 1,1'-(1,2-ethanediylbis(oxymethylene))bis-, chloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014417675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 1,1'-[1,2-ethanediylbis(oxymethylene)]bis-, chloride (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridinium, 1,1'-[1,2-ethanediylbis(oxymethylene)]bis-, chloride (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20889632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-[ethylenebis(oxymethylene)]dipyridinium dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.